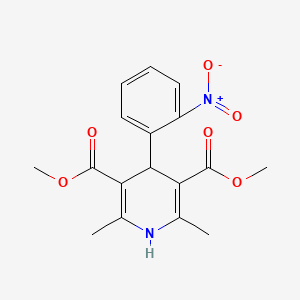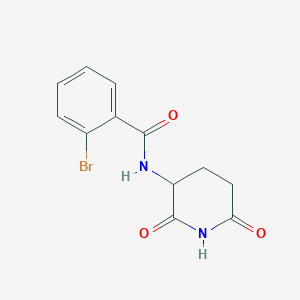
Gallium diethylamide
Vue d'ensemble
Description
Gallium diethylamide is a chemical compound with the molecular formula C₁₂H₃₀GaN₃ It is a derivative of gallium, a semi-metal element with atomic number 31
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallium diethylamide can be synthesized through the reaction of gallium trichloride with diethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
[ \text{GaCl}_3 + 3 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{Ga(N(C}_2\text{H}_5\text{)}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods
While this compound is not produced on an industrial scale due to its specialized applications, it can be synthesized in laboratory settings using standard chemical synthesis techniques. The process involves careful handling of reagents and control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium diethylamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Reacts with other amines or ligands to form different gallium complexes.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.
Substitution: Involves the use of different amines or ligands in a solvent such as tetrahydrofuran.
Major Products
Oxidation: Gallium oxide (Ga₂O₃)
Reduction: Elemental gallium (Ga)
Substitution: Various gallium complexes depending on the substituent used.
Applications De Recherche Scientifique
Gallium diethylamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gallium compounds.
Mécanisme D'action
Gallium diethylamide exerts its effects primarily by mimicking iron in biological systems. It can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron-dependent biological processes. This mechanism is particularly effective against multidrug-resistant bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gallium nitrate
- Gallium chloride
- Gallium citrate
- Gallium maltolate
- Gallium tartrate
Uniqueness
Gallium diethylamide is unique due to its specific structure and reactivity. Unlike other gallium compounds, it forms stable complexes with diethylamine, making it useful in specialized research applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
gallium;diethylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYORTJMAUFROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30GaN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)










